2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFFMUNSCOOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethylphenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the development of more complex chemical entities.
Biology
- Antimicrobial Activity : Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of specific bacterial strains .
- Anticancer Potential : Thiazole derivatives are known for their anticancer activities. Studies have shown that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of Bcl-2 proteins .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HT29 | Not specified | Induces apoptosis |
| Thiazole analogs | Jurkat | < Doxorubicin | Bcl-2 inhibition |
Medicine
- Therapeutic Agent Exploration : Due to its unique structure, the compound is being investigated for potential therapeutic applications. Its interactions with specific molecular targets may lead to novel treatments for various diseases.
Industry
- Material Development : The compound is utilized in the development of new materials and chemical processes, showcasing its industrial relevance.
Antimicrobial Properties
Research has demonstrated that this compound exhibits promising antimicrobial activity against various pathogens, although quantitative data remains limited. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in preliminary studies .
Anticancer Activity
The anticancer potential is well-documented; compounds containing thiazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the structure could yield more potent anticancer agents through enhanced cytotoxicity mechanisms .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chloro group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethylphenyl)propanamide
- 2-chloro-N-(4-methylphenyl)propanamide
- 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide stands out due to the presence of the thiazole ring, which imparts unique chemical and biological properties
Biological Activity
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with 2-chloropropanoyl chloride, facilitated by a base such as triethylamine. The process requires controlled temperature and inert conditions to minimize side reactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties often exhibit antimicrobial properties. The specific compound has been investigated for its effectiveness against various bacterial strains. In vitro studies suggest that it can inhibit the growth of certain pathogens, although detailed quantitative data remains limited.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented, with many compounds showing significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HT29 | Not specified | Induces apoptosis |
| Thiazole analogs | Jurkat | < Doxorubicin | Bcl-2 inhibition |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting that modifications to this structure could yield more potent anticancer agents .
Neuroprotective Effects
Some studies have suggested that thiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be a significant factor in its therapeutic application against conditions like Alzheimer's disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and chloro group enhance binding affinity to enzymes or receptors involved in various signaling pathways. This interaction can lead to altered enzyme activity or receptor modulation, resulting in the observed biological effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Anticancer Studies : A study demonstrated that thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin in multiple cancer cell lines, highlighting their potential as effective anticancer agents .
- Antimicrobial Efficacy : Another research effort evaluated various thiazole compounds against a panel of bacterial strains, showing promising results in inhibiting growth at low concentrations.
- Neuroprotective Potential : Investigations into the neuroprotective effects revealed that certain thiazole derivatives could mitigate oxidative stress-induced neuronal cell death, suggesting therapeutic avenues for neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-4-(4-ethylphenyl)thiazole with chloroacetyl chloride in the presence of a base like triethylamine or aqueous Na₂CO₃. Optimizing stoichiometry (e.g., equimolar ratios of reactants) and solvent choice (e.g., dioxane or ethanol-DMF mixtures) improves yield. Reaction temperature (20–25°C) and purification via recrystallization (ethanol/DMF) are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Prioritize signals for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the chloroacetamide group (δ ~4.2 ppm for CH₂Cl). The ethylphenyl substituent shows characteristic splitting patterns (e.g., triplet for CH₂CH₃) .
- IR : Look for amide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
- Mass spectrometry : The molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of Cl or ethyl groups) confirm structural integrity .
Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate its activity?
Thiazole derivatives often exhibit antibacterial or anticancer properties. For antibacterial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. For anticancer activity, employ cell viability assays (e.g., MTT) on relevant cancer lines, noting IC₅₀ values. Ensure controls for cytotoxicity (e.g., normal cell lines) and validate target engagement via protein synthesis inhibition assays, as suggested for structurally related compounds .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets, and what are the limitations of these models?
Molecular docking studies (using software like AutoDock Vina) can model interactions with targets like bacterial ribosomes or kinases. Focus on hydrogen bonding between the propanamide group and active-site residues, and hydrophobic interactions with the ethylphenyl moiety. Validate predictions with mutagenesis or crystallography. Limitations include inaccuracies in solvation/entropy effects and dynamic binding processes not captured in static models .
Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives, such as variations in hydrogen-bonding networks or conformations?
Use high-resolution X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguities. For flexible substituents (e.g., ethylphenyl), analyze multiple crystal forms or employ DFT calculations to compare energetically favorable conformers. Cross-validate with NMR data in solution to distinguish solid-state vs. dynamic effects .
Q. How do substituent modifications (e.g., chloro vs. methyl groups) on the thiazole ring impact the compound’s reactivity and bioactivity?
Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing Cl with Br or varying phenyl substituents). Assess electronic effects via Hammett plots and steric impacts using molecular volume calculations. Bioactivity trends can be correlated with logP values to optimize pharmacokinetic properties .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated for reproducibility?
Challenges include low yields due to side reactions (e.g., hydrolysis of chloroacetamide) and purification difficulties. Mitigation strategies:
- Use slow addition of chloroacetyl chloride to minimize exothermic side reactions.
- Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates.
- Optimize recrystallization solvents (e.g., ethanol-DMF mixtures) for bulk crystallization .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments .
- Crystallography : Use SHELX programs for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Bioassays : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
